Hirudin (54-65) (sulfated)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

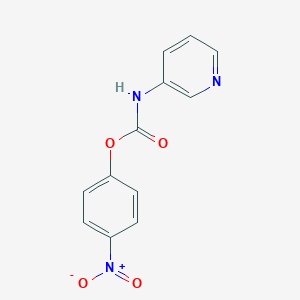

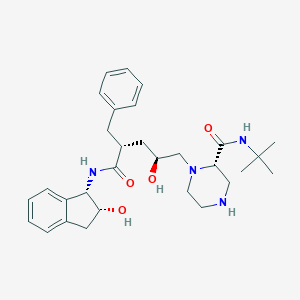

Hirudin (54-65), sulfated is a fragment of the naturally occurring 65-amino acid peptide hirudin, which is found in the saliva of blood-sucking leeches . It has anti-coagulating properties and binds to the regulatory exosite of thrombin 1, preventing the activation of clotting factor V .

Synthesis Analysis

The C-terminal peptide of hirudin variant-1 (HV-1), HV-1-(54-65), and its analogs were chemically synthesized, and then the Tyr residue(s) in these peptides were sulfated by both enzymic and chemical methods . Enzymic O-sulfation of Tyr residues in the peptides was performed using sulfotransferase isolated from Eubacterium A-44 .Molecular Structure Analysis

The molecular formula of Hirudin (54-65), sulfated is C66H93N13O25 . The structure-activity relationships of these sulfated peptides for thrombin inhibition were analyzed, and the Tyr62 and Tyr63 bisulfated peptide GDFEEIPEY (SO3H)Y (SO3H)LQ was found to be the most potent inhibitor of thrombin among the products tested .Chemical Reactions Analysis

All Tyr residues in the peptides were successfully sulfated by chemical reaction with N,N’-dicyclohexylcarbodiimide in the presence of sulfuric acid . The inhibitory activity by substitution with Tyr (SO3H) at position 63 was greater than that obtained by the substitution at position 62 .Physical And Chemical Properties Analysis

The molecular weight of Hirudin (54-65), sulfated is 1547.6 . It is stored at -20 °C or below . The salt form is NH4+ .Wissenschaftliche Forschungsanwendungen

Hirudin

is a naturally occurring 65-amino acid peptide in the saliva of blood-sucking leeches and has anti-coagulating properties . This sulfated fragment binds to the regulatory exosite of thrombin 1 and prevents the activation of clotting factor V . It has been found to be the strongest natural specific inhibitor of thrombin .

Hirudin and its derivatives have been demonstrated to possess potent anti-thrombotic effect . They have been used in various fields of scientific research, including:

- Pharmacology : Hirudin has been used in pharmacological studies to investigate its anti-thrombotic activity . It has been found that derivatives of hirudin have stronger antithrombotic activity and lower bleeding risk .

- Medicine : Hirudin has been used in the treatment of Chronic Kidney Disease (CKD). It has shown protective effects in CKD against diabetic nephrology, nephrotic syndrome, and renal interstitial fibrosis .

- Biochemistry : The complete amino acid sequence of hirudin was first described in 1984. Hirudin is a single-chain polypeptide of 65 amino acids that consists of a compressed N-terminal region (amino acids 1–47) cross-linked by three disulfide bonds and a flexible C-terminal tail with a negative charge .

Wound Repair

Hirudin has been reported to have a wound repair effect . It can be used in the treatment of wounds to promote healing and prevent infection .

Anti-Fibrosis

Hirudin has an anti-fibrosis effect . It can be used in the treatment of fibrotic diseases to inhibit the proliferation of fibroblasts and the deposition of extracellular matrix .

Treatment of Diabetic Complications

Hirudin has been found to have an effect on diabetic complications . It can be used in the treatment of diabetes to prevent and treat complications associated with this disease .

Anti-Tumor

Hirudin has an anti-tumor effect . It can be used in cancer research and treatment to inhibit the growth and proliferation of cancer cells .

Anti-Hyperuricemia

Hirudin has an anti-hyperuricemia effect . It can be used in the treatment of hyperuricemia to reduce the level of uric acid in the blood .

Treatment of Cerebral Hemorrhage

Hirudin has an effect on cerebral hemorrhage . It can be used in the treatment of cerebral hemorrhage to prevent blood clot formation and promote blood flow .

Pharmacokinetics

Hirudin and its derivatives have been studied for their pharmacokinetic properties . These studies aim to understand the absorption, distribution, metabolism, and excretion of these compounds in the body .

Novel Preparations and Derivatives

Researchers have been developing novel preparations and derivatives of hirudin to improve its bioavailability and reduce adverse reactions . For example, recombinant-RGD-hirudin is one such derivative .

Toxicity Studies

Hirudin and its derivatives have been studied for their toxicity . These studies aim to understand the potential adverse effects of these compounds on the body .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N13O28S/c1-5-34(4)55(78-59(95)41(21-26-53(88)89)71-56(92)38(18-23-50(82)83)72-61(97)44(29-35-10-7-6-8-11-35)77-63(99)46(31-54(90)91)69-49(81)32-67)65(101)79-27-9-12-47(79)64(100)73-40(20-25-52(86)87)57(93)70-39(19-24-51(84)85)58(94)76-45(30-36-13-15-37(16-14-36)107-108(104,105)106)62(98)75-43(28-33(2)3)60(96)74-42(66(102)103)17-22-48(68)80/h6-8,10-11,13-16,33-34,38-47,55H,5,9,12,17-32,67H2,1-4H3,(H2,68,80)(H,69,81)(H,70,93)(H,71,92)(H,72,97)(H,73,100)(H,74,96)(H,75,98)(H,76,94)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)(H,104,105,106)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXMQSIWBKKXGT-SQJOKQRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N13O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)